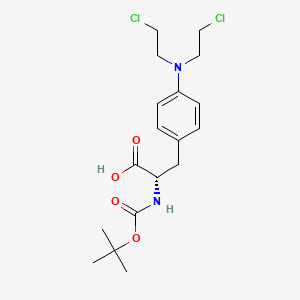
Lanthanum(III) oxalate hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lanthanum(III) oxalate hydrate is an inorganic compound composed of lanthanum, oxalic acid, and water molecules. It is a salt of lanthanum metal and oxalic acid with the chemical formula La₂(C₂O₄)₃·nH₂O, where n represents the number of water molecules. This compound forms colorless crystals that are poorly soluble in water . This compound is used in various scientific and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Lanthanum(III) oxalate hydrate can be synthesized through the reaction of soluble lanthanum nitrate with an excess of oxalic acid:
2La(NO3)3+3(COOH)2→La2(C2O4)3+6HNO3
Alternatively, it can be prepared by reacting lanthanum chloride with oxalic acid:
2LaCl3+3H2C2O4→La2(C2O4)3+6HCl
These reactions typically occur under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are carried out in reactors with precise control over temperature, pressure, and reactant concentrations to maximize yield and purity. The resulting product is then purified and crystallized to obtain the desired hydrate form .
化学反应分析
Types of Reactions
Lanthanum(III) oxalate hydrate undergoes various chemical reactions, including:
Thermal Decomposition: When heated, this compound decomposes to form lanthanum oxide (La₂O₃) and carbon dioxide (CO₂).
Complex Formation: It can form complexes with other metal ions and ligands, which can alter its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other metal salts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from the reactions of this compound include lanthanum oxide, various lanthanum complexes, and other oxalate derivatives .
科学研究应用
Lanthanum(III) oxalate hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other lanthanum compounds and as a reagent in various chemical reactions.
Biology: this compound is used in biological studies to investigate the effects of lanthanum ions on biological systems.
Industry: The compound is used in the production of specialty glass, phosphors, water treatment, and catalysts
作用机制
The mechanism of action of lanthanum(III) oxalate hydrate involves the release of lanthanum ions (La³⁺) upon dissolution. These ions can interact with various molecular targets and pathways, depending on the specific application. For example, in water treatment, lanthanum ions can bind to phosphate ions, forming insoluble lanthanum phosphate, which can be removed from the water .
相似化合物的比较
Lanthanum(III) oxalate hydrate can be compared with other similar compounds, such as:
Calcium oxalate: Similar in structure but contains calcium instead of lanthanum.
Sodium oxalate: Contains sodium ions and has different solubility properties.
Magnesium oxalate: Contains magnesium ions and is used in different applications.
Strontium oxalate: Contains strontium ions and has unique properties.
Barium oxalate: Contains barium ions and is used in pyrotechnics.
Potassium oxalate: Contains potassium ions and is used in various chemical processes.
This compound is unique due to the presence of lanthanum ions, which impart specific chemical and physical properties that are valuable in various applications.
属性
CAS 编号 |
79079-18-8 |
|---|---|
分子式 |
C6H26La2O22 |
分子量 |
728.07 g/mol |
IUPAC 名称 |
lanthanum;oxalic acid;decahydrate |
InChI |
InChI=1S/3C2H2O4.2La.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2 |
InChI 键 |
SFCDNUVGLFIDSK-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[La+3].[La+3] |
规范 SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[La].[La] |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate](/img/structure/B3154955.png)
![4-[2-(3,5-Difluorophenyl)ethyl]piperidine](/img/structure/B3154969.png)


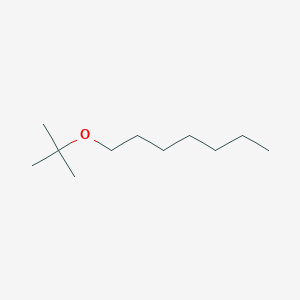
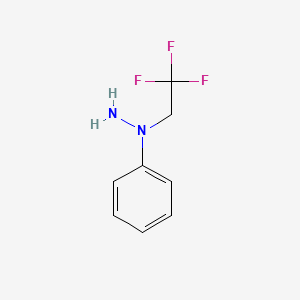
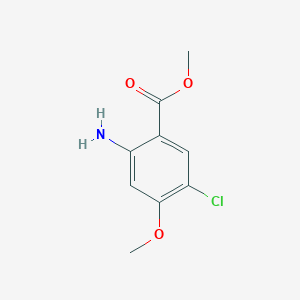
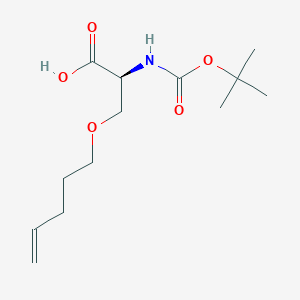


![ethyl (E)-3-amino-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-enoate](/img/structure/B3155041.png)


